

Biosynthetic Pathway of 2-Deoxystreptamine

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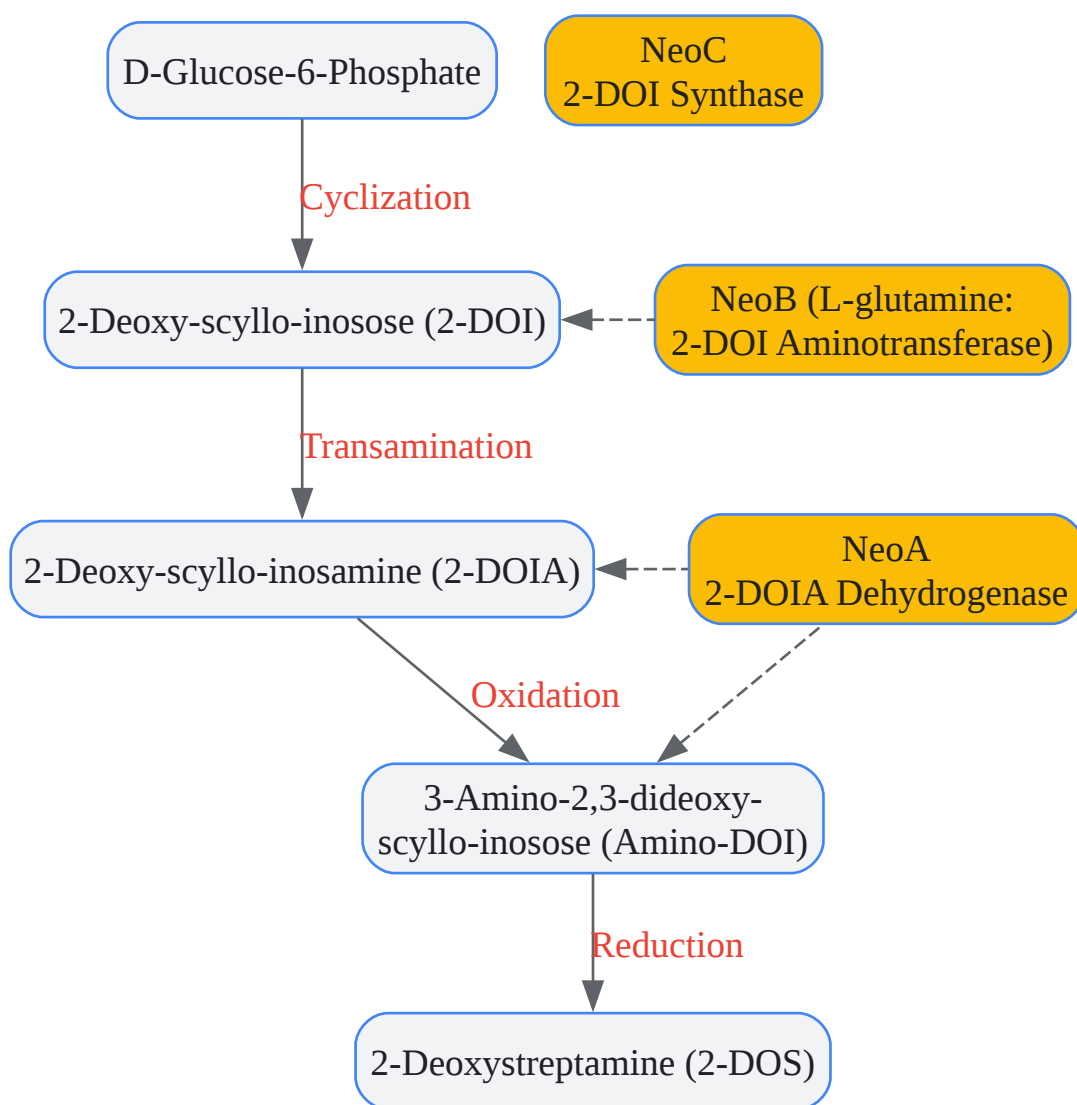
Compound Focus: 2-Deoxystreptamine

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Understanding the natural biosynthetic pathway is crucial as it often inspires synthetic strategies. The core 2-DOS moiety in bacteria is derived from **D-glucose-6-phosphate** [1] [2]. The pathway involves three key enzymes, as characterized in *Streptomyces fradiae* [2]:



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*The biosynthetic pathway of **2-Deoxystreptamine (2-DOS)** from *D*-glucose-6-phosphate, highlighting the three crucial enzymes (*NeoC*, *NeoB*, *NeoA*) involved in its formation in *Streptomyces fradiae* [2].*

Strategic Approaches to Chemical Synthesis

Modern synthetic efforts focus on constructing the highly oxidized cyclohexane scaffold with precise stereocontrol. A primary challenge is the presence of **five contiguous stereocenters** within the 2-DOS structure [3].

A powerful strategy involves a **Pd-catalyzed asymmetric desymmetrization** of a *meso* precursor. One advanced approach uses a palladium catalyst with a chiral ligand to perform an allylic azidation on *meso*-1,4-dibenzoatocyclohex-2-ene, which establishes the initial stereocenter and differentiates the two symmetric arms of the molecule [3]. The following table summarizes the key steps and challenges in this synthetic route.

Step	Key Transformation	Reagents/Conditions	Key Challenge/Stereochemical Outcome
1. Desymmetrization	Pd-catalyzed allylic substitution of <i>meso</i> -dibenzoate 8	$[(\eta^3\text{-C}_3\text{H}_5)\text{PdCl}]_2$, chiral ligand (S,S)-9 , then one-pot Staudinger reduction [3]	Yields carbamate 7 as sole product in 87% yield and 97% ee [3].

| **2. Route to 2-Deoxy-4,5,6-tris-epi-streptamine (5b)** | Directed epoxidation; nitrosation/ reduction; epoxide opening [3]. | 1. DMDO (epoxidation of **14**) 2. Oxidation; KOTBu; iso-amyl nitrite (oxime **17** formation) 3. NaBH_4 reduction; Bz_2O ; Ni boride reduction (epoxide **22**) 4. CF_3COOH (epoxide opening) [3]. | Nitrosation/reduction installs second nitrogen; epoxide opening proceeds with **5:1 regioselectivity** [3]. | **3. Route to 2-Deoxy-3,4-bis-epi-streptamine (6b)** | *cis*-Dihydroxylation; epoxidation; nucleophilic azide opening [3]. | 1. OsO_4 , NMO (dihydroxylation of **14**) 2. Mesylation; microwave elimination (olefin **25**); DMDO (epoxidation to **26**) 3. NaN_3 , *n*-propanol, reflux (epoxide opening) [3]. | Epoxidation directed by carbamate group; forcing conditions required for azide opening with Boc deprotection [3]. |

Synthesis of Diastereomeric Analogues

A significant contemporary research direction is the synthesis of 2-DOS **diastereomers** to create novel aminoglycosides that may bypass bacterial resistance mechanisms [3].

The synthetic route is designed to be flexible. A common intermediate, allylic alcohol **14**, can be divergently transformed into different diastereomers [3]:

- **2-Deoxy-4,5,6-tris-epi-streptamine (5b)** is synthesized via a directed epoxidation and nitrosation pathway [3].

- **2-Deoxy-3,4-bis-epi-streptamine (6b)** is synthesized via a *cis*-dihydroxylation and epoxidation pathway [3].

This approach provides access to scaffolds for novel aminoglycosides and α -glucosidase inhibitors [3].

Core Structure and Clinical Relevance

2-Deoxystreptamine is a diamino-cyclohexanetriol with the molecular formula **C₆H₁₄N₂O₃** and the IUPAC name **(1R,2r,3S,4R,6S)-4,6-diaminocyclohexane-1,2,3-triol** [4]. It serves as the central scaffold of many clinically important antibiotics [5] [1] [6].

Aminoglycoside Class	Key Clinical Agents	Role of 2-DOS
4,6-Disubstituted	Kanamycin, Tobramycin, Gentamicin, Amikacin [1] [6]	The 2-DOS core and its attached rings I and II bind the bacterial ribosome's decoding region, causing misreading of mRNA and inhibition of protein synthesis [5].
4,5-Disubstituted	Neomycin, Paromomycin, Ribostamycin [1]	The 2-DOS moiety interacts directly with nucleotide base pairs (C1407-G1494 and U1406-U1495) in the 16S rRNA A-site [5].

The search for novel 2-DOS derivatives is driven by the need to overcome the primary resistance mechanism: modification and inactivation of the drug by bacterial enzymes such as AAC(6')/APH(2'') [5]. Modifying the 2-DOS core itself is a promising strategy to evade these inactivating enzymes [3].

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